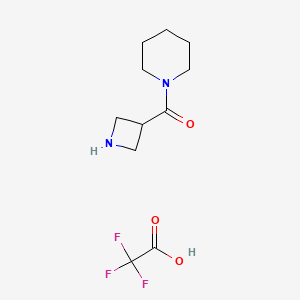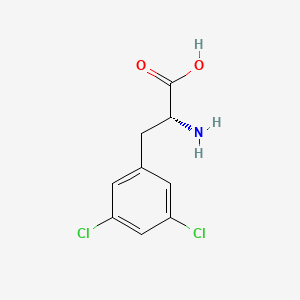
4-(Boc-amino)-3,6-dichloropyridazine
Overview
Description
4-(Boc-amino)-3,6-dichloropyridazine is a chemical compound that features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a tert-butoxycarbonyl (Boc) protected amino group at position 4. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-3,6-dichloropyridazine typically involves the following steps:
Starting Material: The synthesis begins with 3,6-dichloropyridazine.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-3,6-dichloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) is often employed for Boc deprotection
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.
Deprotection Product: The primary product is 4-amino-3,6-dichloropyridazine
Scientific Research Applications
4-(Boc-amino)-3,6-dichloropyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors.
Medicine: It may serve as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is valuable in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action for 4-(Boc-amino)-3,6-dichloropyridazine largely depends on its use and the context in which it is applied. Generally, the Boc group serves as a protective group, preventing the amino group from participating in unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)phenol: Similar in that it also contains a Boc-protected amino group, but differs in the aromatic ring structure.
4-(Boc-amino)benzoic acid: Another Boc-protected compound, but with a carboxylic acid group instead of chlorine atoms .
Uniqueness
4-(Boc-amino)-3,6-dichloropyridazine is unique due to the presence of both the Boc-protected amino group and the dichloropyridazine structure. This combination allows for specific reactivity and applications that are not possible with other Boc-protected compounds .
Properties
IUPAC Name |
tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEQJSIBSDCKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)



![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)
![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)
![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)


![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1374823.png)

![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)
